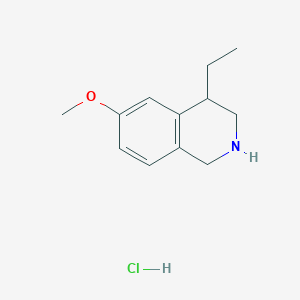

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and an ethyl substituent at position 4 of the partially saturated isoquinoline ring system. The hydrochloride salt enhances its water solubility, making it suitable for pharmacological and chemical studies. Tetrahydroisoquinolines are structurally related to neurotransmitters like dopamine, enabling interactions with central nervous system receptors .

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10;/h4-6,9,13H,3,7-8H2,1-2H3;1H |

InChI Key |

CPGZPGSCAMUXRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC2=C1C=C(C=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts acylation offers an alternative route:

- Acylation : Treating methyl 2-(3'-methoxyphenyl)ethyl carbamate with PPA to form 6-methoxy-3,4-dihydroisoquinolin-one.

- Reduction : Using lithium aluminum hydride (LiAlH$$_4$$) to reduce the lactam to 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

- Ethylation and Salt Formation : Alkylating the 4-position and converting to the hydrochloride salt.

Reaction Conditions :

- Catalyst : Polyphosphoric acid (PPA).

- Temperature : 100–120°C for cyclization; room temperature for reduction.

- Regioselectivity : Produces a 2:1 mixture of 6-methoxy and 8-methoxy isomers, necessitating chromatography.

Advantages :

- Higher functional group tolerance compared to Pictet-Spengler.

Reductive Amination

Modern approaches employ reductive amination to streamline the synthesis:

- Imine Formation : Reacting 2-(3'-methoxyphenyl)ethylamine with ethyl glyoxalate.

- Cyclization : Acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline core.

- Reduction : Hydrogenation using palladium on carbon (Pd/C) to saturate the ring.

- Salt Formation : Precipitation with HCl gas.

Reaction Conditions :

- Catalyst : 10% Pd/C for hydrogenation.

- Pressure : 1–3 atm H$$_2$$.

- Yield : 60–75% after purification.

Optimization and Industrial Scale-Up

Industrial production demands cost-effective and scalable processes. Key optimizations include:

Continuous Flow Synthesis :

- Automated reactors enhance reproducibility and throughput during alkylation and cyclization steps.

- Solvent System : Dichloromethane or ethyl acetate for improved solubility and easier workup.

Catalyst Screening :

Process Analytical Technology (PAT) :

Analytical Characterization

Quality control ensures compliance with pharmaceutical standards:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (area normalization) |

| Melting Point | Differential Scanning Calorimetry | 195–198°C (decomposition) |

| Chloride Content | Ion Chromatography | 15.5–16.5% (theoretical: 15.9%) |

Challenges and Limitations

- Cost of Starting Materials : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline remains expensive due to limited commercial availability.

- Regioselectivity : Competing isomer formation in Friedel-Crafts and Pictet-Spengler routes.

- Scalability : Hydrogenation steps require high-pressure equipment, increasing capital costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and interacting with various enzymes and receptors in the body . The exact molecular targets and pathways are still under investigation, but it is known to influence neuroinflammatory processes and oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations:

- Solubility: All listed compounds are hydrochloride salts, ensuring moderate-to-high aqueous solubility.

- Reactivity: Brominated derivatives (e.g., CAS 220247-73-4) may undergo nucleophilic substitution, unlike methoxy or ethyl substituents .

Receptor Binding Profiles

- Dopaminergic/Adrenergic Activity: Methoxy groups at positions 6 or 7 (e.g., CAS 2328-12-3) are common in ligands targeting α-adrenergic and dopamine D2 receptors. The ethyl group in the target compound may modulate receptor affinity by altering steric interactions .

- Nitro Derivatives: Compounds like 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline HCl (CAS 1256483-34-7) may act as prodrugs, with nitro groups metabolized to amines in vivo .

Biological Activity

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1243382-71-9) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 227.73 g/mol. The structure features a bicyclic arrangement with a nitrogen atom in the ring system, which is characteristic of tetrahydroisoquinolines. The ethyl group at the 4-position and the methoxy group at the 6-position contribute to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that tetrahydroisoquinolines exhibit a wide range of biological activities. The specific activities of this compound include:

- Neuroprotective Effects : Compounds in the tetrahydroisoquinoline class have been reported to possess neuroprotective properties against neurodegenerative diseases .

- Antidepressant Properties : Similar compounds have shown efficacy in treating depressive disorders by modulating neurotransmitter systems .

- Antitumor Activity : Some tetrahydroisoquinolines have demonstrated potential in inhibiting tumor growth through various mechanisms .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors) plays a crucial role in its antidepressant effects .

- Oxidative Stress Reduction : The compound may exert protective effects against oxidative stress-induced cellular damage .

- Inhibition of Pathogenic Enzymes : Some studies suggest that it may inhibit enzymes associated with cancer progression and microbial resistance .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group substitution | Antidepressant properties |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Neuroprotective effects |

| 5-Ethyl-1,2-dihydroisoquinoline | Ethyl substitution at position 5 | Potential antitumor activity |

The unique combination of ethyl and methoxy groups in this compound may enhance its solubility and alter its binding interactions with biological targets compared to these similar compounds.

Case Studies

Recent studies have explored the pharmacological potential of tetrahydroisoquinolines:

- Neurotoxicity Assessment : A study using a 3D neurosphere culture model investigated the neurotoxic effects of related compounds. Results indicated that certain tetrahydroisoquinolines did not exhibit significant neurotoxicity at tested concentrations .

- Antimicrobial Activity : Research has shown that some tetrahydroisoquinoline derivatives can inhibit bacterial enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is crucial for combating antibiotic resistance .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodological Answer : Combine 1H/13C NMR to identify substituent positions (e.g., ethyl and methoxy groups), mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect functional groups (e.g., amine hydrochloride). Compare data with structurally related tetrahydroisoquinolines, such as 6,7-dimethoxy derivatives, where NMR signals for aromatic protons and substituents are well-documented . For complex stereochemistry, use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. How should researchers ensure compound stability during storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis or oxidation. Pre-dry storage vials to avoid moisture-induced degradation, as recommended for similar hydrochlorides . Regularly monitor purity via HPLC with UV detection (λ = 280 nm, typical for aromatic isoquinoline derivatives) to detect degradation products.

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Route Selection : Adapt the Bischler-Napieralski reaction for cyclization, using POCl₃ as a catalyst, followed by reduction with NaBH₄ or catalytic hydrogenation to form the tetrahydroisoquinoline core .

- Parameter Optimization : Screen solvents (e.g., dichloroethane vs. toluene), reaction temperatures (80–120°C), and stoichiometric ratios of ethylating agents (e.g., ethyl bromide) to maximize substitution efficiency.

- Purity Control : Use flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate intermediates and reduce byproducts .

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Perform HPLC-MS to rule out impurities (>95% purity threshold) and recrystallize using ethanol/water mixtures to isolate polymorphically pure forms .

- Data Cross-Validation : Compare melting points with structurally analogous compounds (e.g., 6,7-dimethoxy variants, which typically melt at 280–285°C) and validate spectral data against synthetic standards .

- Hydrate Screening : Characterize thermal behavior via differential scanning calorimetry (DSC) to detect hydrate formation, which may alter melting points .

Q. What strategies are effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water eluents to isolate the compound from plasma or tissue homogenates .

- Analytical Method : Develop a LC-MS/MS method with a deuterated internal standard (e.g., 6,7-D6-dimethyl analogs) to enhance sensitivity and specificity. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL), accuracy (±15%), and precision (RSD <10%) .

Contradiction Analysis & Troubleshooting

Q. How to resolve conflicting data on the compound’s solubility profile?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (common stock solvent), PBS (pH 7.4), and ethanol using UV-Vis spectrophotometry (λmax ~275 nm for quantification). Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .

- pH Adjustment : For low solubility in neutral buffers, consider pH-controlled solutions (e.g., 0.1M HCl) to protonate the amine group, enhancing dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.